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Compound of Interest

Compound Name: Riselcaftor

Cat. No.: B12361317 Get Quote

Riselcaftor (UNII: 726GWJ6KQQ) is an investigational small molecule that acts as a Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. This document provides a

comprehensive overview of its chemical structure, properties, mechanism of action, and

relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Identifiers
Riselcaftor is a complex molecule with the systematic IUPAC name (2R,4R)-2-(2-METHOXY-

5-METHYLPHENYL)-N-(2-METHYLQUINOLINE-5-SULFONYL)-4-PHENYLOXOLANE-2-

CARBOXAMIDE.[1] Its chemical identity is further defined by the following identifiers:

Identifier Value

Molecular Formula C₂₉H₂₈N₂O₅S[1][2]

Molecular Weight 516.61 g/mol [1][2]

CAS Number 2799652-36-9

SMILES

Cc1ccc(c(c1)[C@]2(C--INVALID-LINK--

c3ccccc3)C(=O)NS(=O)

(=O)c4cccc5c4ccc(C)n5)OC

InChIKey ILQPLXMPYBURHT-PZGXJGMVSA-N
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Physicochemical and Pharmacological Properties
Detailed physicochemical properties of Riselcaftor are crucial for formulation development and

pharmacokinetic studies. While specific experimental data for some properties like melting and

boiling points are not publicly available, a summary of its known characteristics is presented

below.

Property Value/Description

EC₅₀ 20.1 nM in human bronchial epithelial cells

Mechanism of Action CFTR Modulator

Solubility

Information on specific solubility in various

solvents is limited in publicly available literature.

As with many small molecule drugs, it is likely

soluble in organic solvents like DMSO and

ethanol.

pKa Not publicly available.

Melting Point Not publicly available.

Boiling Point Not publicly available.

Mechanism of Action and Signaling Pathway
Riselcaftor is a modulator of the CFTR protein, an ion channel critical for maintaining the

balance of salt and water on many body surfaces, including the lungs. Mutations in the CFTR

gene can lead to a dysfunctional protein, causing the thick, sticky mucus characteristic of cystic

fibrosis.

The activation of the CFTR channel is a multi-step process. It is primarily regulated by the

cyclic AMP (cAMP) signaling pathway. Activation requires phosphorylation of the CFTR's

regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP

at the nucleotide-binding domains (NBDs). This process leads to a conformational change in

the protein, opening the channel and allowing the transport of chloride ions.
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Riselcaftor, as a CFTR modulator, is designed to correct the underlying protein defect. While

the precise binding site and conformational changes induced by Riselcaftor are not fully

elucidated in public literature, its low nanomolar EC₅₀ suggests a potent interaction with the

CFTR protein to enhance its function.

Below is a diagram illustrating the general CFTR activation pathway, which Riselcaftor is
designed to modulate.
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Click to download full resolution via product page

Caption: General CFTR channel activation pathway modulated by Riselcaftor.

Experimental Protocols
The characterization of CFTR modulators like Riselcaftor relies on a variety of in vitro and ex

vivo assays to determine their potency and efficacy. The following are detailed methodologies

for key experiments cited in the context of CFTR modulator development.

Ussing Chamber Electrophysiology Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial

tissues. This method allows for the direct measurement of CFTR-mediated chloride secretion.

Objective: To measure the effect of Riselcaftor on CFTR-dependent ion transport in polarized

epithelial cells.

Methodology:

Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients are cultured

on permeable supports until a polarized monolayer with high transepithelial electrical

resistance (TEER) is formed.

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an

Ussing chamber, separating the apical and basolateral compartments. Both compartments

are filled with Krebs-bicarbonate Ringer's solution, warmed to 37°C, and gassed with 95%

O₂/5% CO₂.

Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is

clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport,

is continuously recorded.

Pharmacological Manipulation:

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
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Forskolin (a direct activator of adenylyl cyclase) is added to the basolateral side to raise

intracellular cAMP levels and activate PKA, thus stimulating CFTR.

Riselcaftor at various concentrations is added to the apical side to determine its effect on

the forskolin-stimulated Isc.

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to

confirm that the measured current is CFTR-dependent.

Data Analysis: The change in Isc (ΔIsc) in response to Riselcaftor is measured and used to

generate dose-response curves to calculate the EC₅₀.
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Caption: Workflow for Ussing Chamber Electrophysiology Assay.
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Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay in patient-derived intestinal organoids is a high-throughput method to assess

CFTR function and the response to modulators.

Objective: To quantify the effect of Riselcaftor on CFTR function in a 3D cell culture model.

Methodology:

Organoid Culture: Intestinal organoids are established from rectal biopsies of cystic fibrosis

patients and cultured in a basement membrane matrix.

Assay Plating: Organoids are seeded in 96-well plates.

Compound Incubation: Organoids are pre-incubated with Riselcaftor at various

concentrations for a specified period (e.g., 24 hours).

Forskolin Stimulation and Imaging: Forskolin is added to the culture medium to stimulate

CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling

is monitored over time using automated live-cell imaging.

Data Analysis: The change in organoid area or volume over time is quantified. The area

under the curve (AUC) of the swelling response is calculated and used to determine the

EC₅₀ of Riselcaftor.
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Caption: Workflow for Forskolin-Induced Swelling (FIS) Assay.

Preclinical and Clinical Development
As an investigational compound, information on the full preclinical and clinical development of

Riselcaftor is not extensively available in the public domain. Preclinical development for a

CFTR modulator would typically involve a comprehensive assessment of its absorption,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12361317?utm_src=pdf-body-img
https://www.benchchem.com/product/b12361317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


distribution, metabolism, and excretion (ADME) properties, as well as extensive toxicology

studies to ensure safety before human trials.

Clinical trials for CFTR modulators are designed to evaluate the safety, tolerability,

pharmacokinetics, and efficacy of the drug in patients with specific CFTR mutations. Key

efficacy endpoints often include improvements in lung function (as measured by percent

predicted forced expiratory volume in one second, ppFEV₁), reductions in sweat chloride

concentration, and improvements in quality of life scores.

Conclusion
Riselcaftor is a potent CFTR modulator with promising in vitro activity. This technical guide

provides a foundational understanding of its chemical and pharmacological properties for

scientists and researchers in the field of cystic fibrosis drug development. Further studies will

be necessary to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12361317?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

